

An In-depth Technical Guide to the Physical Properties of Methyl Trichloroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl trichloroacetate*

Cat. No.: *B166323*

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **methyl trichloroacetate**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and presents the information in a clear and accessible format.

Core Physical Properties

Methyl trichloroacetate is a colorless liquid that is insoluble in water.^{[1][2]} It is denser than water and contact may cause slight irritation to the skin, eyes, and mucous membranes.^{[1][2]} Ingestion may be toxic.^{[1][2]} It is utilized in chemical synthesis, including as an intermediate for pharmaceuticals.

Quantitative Data Summary

The following table summarizes the key physical properties of **methyl trichloroacetate**.

Property	Value	Conditions
Boiling Point	152-153 °C	at standard atmospheric pressure
Density	1.488 g/mL	at 25 °C

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. The following sections detail the standard laboratory procedures for measuring the boiling point and density of liquids like **methyl trichloroacetate**.

Determination of Boiling Point by Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample size.

Apparatus:

- Thiele tube
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or thread
- Heating source (e.g., Bunsen burner)
- Liquid paraffin or mineral oil

Procedure:

- A small amount of the liquid sample (a few drops) is placed into the small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

- The thermometer and test tube assembly are then placed into the Thiele tube, which is partially filled with a high-boiling point liquid such as paraffin oil. The side arm of the Thiele tube allows for even heating of the oil via convection currents.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
- Heating is continued until a continuous and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.^[3]

Determination of Density by Pycnometer Method

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

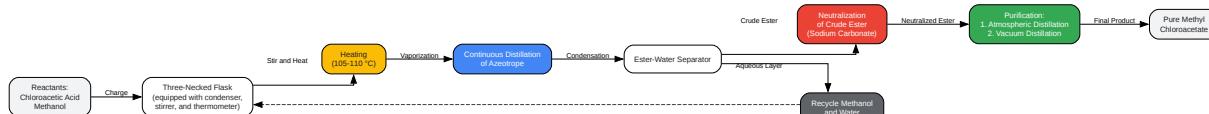
Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
- Analytical balance
- Thermometer
- Distilled water
- The liquid sample (**methyl trichloroacetate**)

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_{empty}).
- The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped

away. The mass of the pycnometer filled with water is then measured (m_{water}).


- The pycnometer is emptied, dried completely, and then filled with the liquid sample (**methyl trichloroacetate**) at the same temperature.
- The mass of the pycnometer filled with the sample is measured (m_{sample}).
- The density of the sample is calculated using the following formula:

$$\text{Density}_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / (m_{\text{water}} - m_{\text{empty}}) * \text{Density}_{\text{water}}$$

This method provides a highly accurate determination of the liquid's density.[2][4][5]

Synthesis Workflow Visualization

To provide context for the application of such compounds, the following diagram illustrates a typical experimental workflow for the synthesis of a related ester, methyl chloroacetate, through the esterification of chloroacetic acid with methanol. This process is analogous to the synthesis of other methyl esters.

[Click to download full resolution via product page](#)

Caption: Esterification Synthesis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determining the density of liquids using the pycnometer after Gay-Lussac - Determining the density of liquids using the pycnometer after Gay-Lussac - Measuring volume and density - Measuring methods - Mechanics - Physics Experiments - Physics [leybold-shop.com]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. fpharm.uniba.sk [fpharm.uniba.sk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl Trichloroacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166323#physical-properties-of-methyl-trichloroacetate-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

